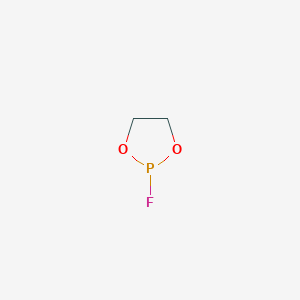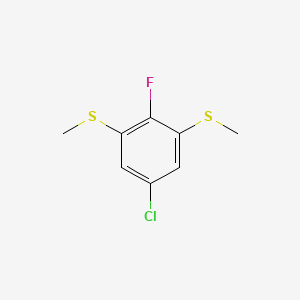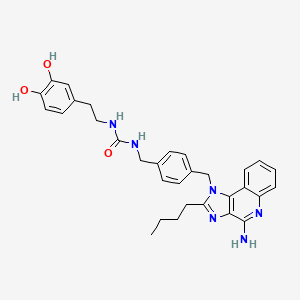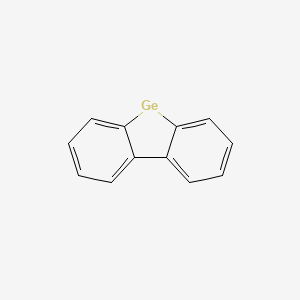
Dibenzogermole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Dibenzogermole: is an organogermanium compound with the molecular formula C12H10Ge . It is a member of the dibenzoheteropine family, which includes compounds containing a heteroatom (in this case, germanium) within a fused bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Dibenzogermole typically involves the ring-closing metathesis (RCM) of bis(2-vinylphenyl)germanes. This reaction is catalyzed by the second-generation Hoveyda-Grubbs catalyst in toluene at elevated temperatures (around 100°C). The reaction proceeds efficiently to form the desired dibenzo[b,f]germole structure .
Industrial Production Methods: While specific industrial production methods for 5H-Dibenzogermole are not well-documented, the general approach would involve scaling up the RCM reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5H-Dibenzogermole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germane derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and Friedel-Crafts catalysts (e.g., aluminum chloride) are employed.
Major Products Formed:
Oxidation: Germanium dioxide derivatives.
Reduction: Germane derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Applications De Recherche Scientifique
Chemistry: 5H-Dibenzogermole is used as a precursor in the synthesis of other organogermanium compounds.
Biology and Medicine: Research into the biological activity of organogermanium compounds has shown potential anti-cancer and immunomodulatory effects. While specific studies on 5H-Dibenzogermole are limited, its structural analogs have been investigated for their therapeutic properties .
Industry: In the industrial sector, 5H-Dibenzogermole and its derivatives are explored for use in electronic materials, such as semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 5H-Dibenzogermole in various applications involves its ability to interact with molecular targets through its germanium atom and aromatic rings. In catalysis, the compound can act as a ligand, facilitating the formation of active catalytic species. In biological systems, the compound’s interactions with cellular components may lead to modulation of signaling pathways and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
5H-Dibenzosilole: Contains silicon instead of germanium.
5H-Dibenzostannole: Contains tin instead of germanium.
5H-Dibenzophosphole: Contains phosphorus instead of germanium.
Comparison: 5H-Dibenzogermole is unique due to the presence of germanium, which imparts distinct electronic properties compared to its silicon, tin, and phosphorus analogs. Germanium’s position in the periodic table allows for different reactivity and stability profiles, making 5H-Dibenzogermole particularly interesting for applications requiring specific electronic characteristics .
Propriétés
Formule moléculaire |
C12H8Ge |
|---|---|
Poids moléculaire |
224.82 g/mol |
InChI |
InChI=1S/C12H8Ge/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H |
Clé InChI |
VRYMPNJFCILNGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3[Ge]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


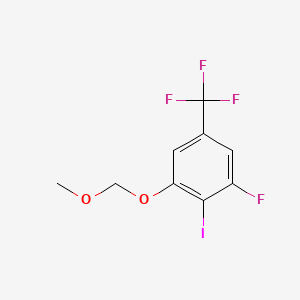
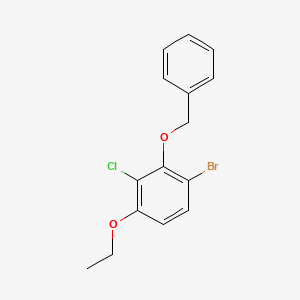
![2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol](/img/structure/B14759334.png)

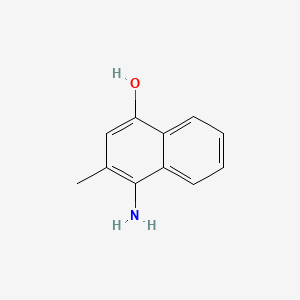
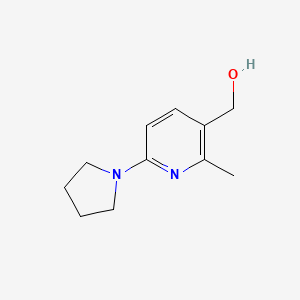
![Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B14759358.png)
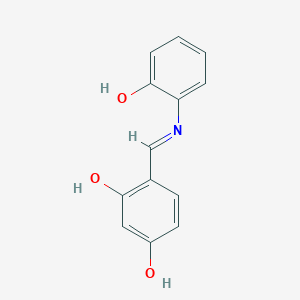
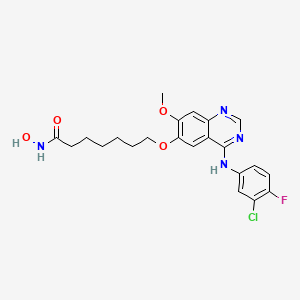
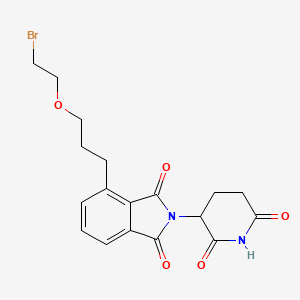
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)
